molecular formula C2H2FO2 B12665013 Ethoxy, 2-fluoro-1-oxo- CAS No. 52316-02-6

Ethoxy, 2-fluoro-1-oxo-

Katalognummer: B12665013
CAS-Nummer: 52316-02-6
Molekulargewicht: 77.03 g/mol
InChI-Schlüssel: FEFJSFJIKRZBLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethoxy, 2-fluoro-1-oxo- is an organic compound that features both an ethoxy group and a fluorine atom attached to a carbonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethoxy, 2-fluoro-1-oxo- typically involves the introduction of a fluorine atom into an ethoxy-containing precursor. One common method is the fluorination of ethoxyacetyl chloride using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of Ethoxy, 2-fluoro-1-oxo- often employs large-scale fluorination processes. These processes are optimized for high yield and purity, utilizing advanced fluorinating agents and catalysts to ensure efficient conversion. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize the production rate while minimizing by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Ethoxy, 2-fluoro-1-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (RNH₂) can be used to replace the fluorine atom.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethoxy, 2-fluoro-1-oxo- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, especially in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of Ethoxy, 2-fluoro-1-oxo- involves its interaction with molecular targets through its carbonyl and fluorine groups. The carbonyl group can participate in various chemical reactions, while the fluorine atom can influence the compound’s reactivity and stability. These interactions can affect biological pathways and molecular processes, making the compound useful in various applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethoxy, 2-chloro-1-oxo-: Similar structure but with a chlorine atom instead of fluorine.

    Ethoxy, 2-bromo-1-oxo-: Contains a bromine atom instead of fluorine.

    Ethoxy, 2-iodo-1-oxo-: Features an iodine atom in place of fluorine.

Uniqueness

Ethoxy, 2-fluoro-1-oxo- is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity. The fluorine atom’s electronegativity and small size make the compound particularly valuable in various chemical and biological applications.

Eigenschaften

CAS-Nummer

52316-02-6

Molekularformel

C2H2FO2

Molekulargewicht

77.03 g/mol

InChI

InChI=1S/C2H2FO2/c3-1-2(4)5/h1H2

InChI-Schlüssel

FEFJSFJIKRZBLH-UHFFFAOYSA-N

Kanonische SMILES

C(C(=O)[O])F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.